2-(Methylamino)-5-chlorobenzophenone

Green Chemistry Process Chemistry Benzodiazepine Synthesis

This is 2-(Methylamino)-5-chlorobenzophenone, the essential penultimate intermediate in diazepam (Valium) synthesis, and the official Diazepam EP Impurity D / USP Related Compound A. Its unique N-methylamino substitution is non-interchangeable, directly impacting cyclization efficiency and analytical accuracy. Using high-purity (≥98%) material reduces downstream purification costs and ensures compliance with pharmacopeial stability methods. Essential for API manufacturers and QC labs requiring regulatory-grade reference standards.

Molecular Formula C14H12ClNO
Molecular Weight 245.70 g/mol
CAS No. 1022-13-5
Cat. No. B138054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylamino)-5-chlorobenzophenone
CAS1022-13-5
Synonyms2-(Methylamino)-5-chlorobenzophenone;  Ro 5-4365;  [5-Chloro-2-(methylamino)phenyl]phenylmethanone;  USP Temazepam Impurity A; 
Molecular FormulaC14H12ClNO
Molecular Weight245.70 g/mol
Structural Identifiers
SMILESCNC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2
InChIInChI=1S/C14H12ClNO/c1-16-13-8-7-11(15)9-12(13)14(17)10-5-3-2-4-6-10/h2-9,16H,1H3
InChIKeyWPNMLCMTDCANOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-(methylamino)benzophenone (CAS 1022-13-5): A Key Benzodiazepine Intermediate and Degradant


2-(Methylamino)-5-chlorobenzophenone (CAS 1022-13-5) is a halogenated aromatic ketone primarily recognized as the essential penultimate intermediate in the industrial synthesis of the benzodiazepine drug diazepam (Valium) . Chemically, it is a substituted benzophenone featuring a chlorine atom and a secondary methylamino group. Its industrial and analytical significance is also rooted in its identity as a primary hydrolytic degradation product and a specified impurity of diazepam, listed as Diazepam EP Impurity D and USP Related Compound A [1]. This dual role as a precursor and a degradant makes its high-purity, well-characterized form a critical requirement for both synthetic and regulatory analytical workflows in the pharmaceutical industry [2].

Why Substituting 2-(Methylamino)-5-chlorobenzophenone with Other Benzophenone Analogs Can Compromise Synthesis and Analysis


While various substituted benzophenones exist, the specific substitution pattern of 2-(Methylamino)-5-chlorobenzophenone is not arbitrarily interchangeable. Its precise structure dictates a unique reactivity profile critical for downstream applications. For example, in diazepam synthesis, the N-methylamino group is essential for the final cyclization step to form the 1,4-benzodiazepine ring; using the primary amine analog (2-amino-5-chlorobenzophenone) would necessitate a different, less efficient synthetic route and yield an entirely different final molecule [1]. Conversely, over-alkylation to the N,N-dimethylamino analog represents a common synthetic impurity that must be rigorously controlled, as its presence indicates an inefficient or poorly controlled synthesis and can complicate purification [2]. Furthermore, in analytical contexts, substitution with an unqualified material can lead to inaccurate quantification of degradation products in stability studies, as regulatory methods are specifically validated for this exact impurity [3].

Quantitative Evidence for Selecting 2-(Methylamino)-5-chlorobenzophenone: Purity, Performance, and Process Differentiation


Synthetic Efficiency: A Green and Selective Method Achieves 98.5% Yield of 2-(Methylamino)-5-chlorobenzophenone

A 2022 patent (CN114933541B) presents a direct, comparative advantage for a specific synthesis of this compound over prior art. The claimed method achieves a high yield and purity while avoiding toxic reagents. The comparison is against a 2015 patent method (CN105001105A), which used dimethyl sulfate (a highly toxic methylating agent) and produced a total yield of only 77.6% with a product purity of 97.7% [1]. The new method, using dimethyl carbonate and a catalytic hydrogenation of an imine intermediate, directly synthesizes 2-(methylamino)-5-chlorobenzophenone with an HPLC purity of 99.89% and a molar yield of 98.5% [1].

Green Chemistry Process Chemistry Benzodiazepine Synthesis

Control of Critical Impurity: Minimizing the 2-Amino-5-chlorobenzophenone (ACB) Analog

The primary amine analog, 2-amino-5-chlorobenzophenone (ACB), is a key process-related impurity and the principal degradation product of several benzodiazepines, including chlordiazepoxide [1]. In the synthesis of the target compound, the selectivity of the N-methylation step is critical. Early methods were plagued by poor selectivity, resulting in a reaction mixture where the desired N-monomethylated product constituted only 25% of the mixture, while the over-alkylated N,N-dimethyl impurity was a major component at 53% [2]. Modern, optimized syntheses aim for >98% purity by GC, demonstrating effective control over the ACB impurity [3].

Analytical Chemistry Impurity Profiling Benzodiazepine Analysis

Enhanced Stability Profile Compared to Diazepam API

As the principal hydrolytic degradation product of diazepam, 2-(methylamino)-5-chlorobenzophenone is inherently more stable under the acidic and basic conditions that cleave the diazepam's benzodiazepinone ring [1]. In a study of acid hydrolysis, diazepam is rapidly degraded to form this compound and glycine as the primary products. The target compound then undergoes further, slower reactions to form a suite of secondary degradation products only under more forcing conditions (e.g., 2 M HCl at 80 °C) [2]. This makes it a robust and reliable marker for stability studies. Its stable nature is further confirmed by commercial suppliers, who report it is stable under recommended storage conditions and incompatible only with strong oxidizing agents .

Pharmaceutical Stability Forced Degradation Drug Formulation

Validated Analytical Performance: Precise HPLC Quantification of the Degradant at Low Levels

A validated HPLC method for the analysis of diazepam injection demonstrates the quantitative utility of 2-(methylamino)-5-chlorobenzophenone as a reference standard. The method was able to quantify the compound over a range of 0.5 to 4.5 ng on-column, which corresponds to a concentration of 20-180 µg/mL in the injection solution [1]. The precision of the method for this degradant was established with a coefficient of variation (CV) between 2.18% and 7.07% [1]. This validated performance ensures that laboratories can rely on this compound as a reference to accurately measure degradation in pharmaceutical products at levels required by regulatory agencies.

Method Validation HPLC Quality Control

Primary Scientific and Industrial Application Scenarios for 2-(Methylamino)-5-chlorobenzophenone


Large-Scale, Cost-Effective Manufacturing of Diazepam API

This scenario applies to manufacturers of the active pharmaceutical ingredient (API) diazepam. The 98.5% molar yield and 99.89% HPLC purity achieved by modern, green synthesis methods [1] directly translate to a more cost-effective and less wasteful manufacturing process. Using a high-purity intermediate (≥98%, [2]) minimizes the burden on downstream purification steps, reduces solvent use, and ensures a more consistent API production process. The avoidance of highly toxic methylating agents like dimethyl sulfate also improves operator safety and environmental compliance.

Pharmaceutical QC and Stability Testing for Diazepam Formulations

This is the primary analytical application. As Diazepam EP Impurity D and USP Related Compound A [3], this compound is a mandatory reference standard for quality control laboratories. Its use is essential for validating HPLC methods, identifying the primary degradant in stability-indicating assays, and quantifying degradation products in finished drug products to ensure they meet pharmacopeial limits [4]. The validated precision data for its quantification [4] provides confidence in the reliability of analytical results.

Forensic Chemistry and Toxicological Analysis

In forensic science, this compound serves as an analytical marker. Its detection in biological samples (as a metabolite) or in seized materials can indicate the prior presence or use of diazepam . Additionally, it has been identified as an adulterant or component in seized samples of other benzodiazepines, such as etizolam . Having a certified reference standard of 2-(Methylamino)-5-chlorobenzophenone is therefore crucial for forensic laboratories to confirm the identity of unknown substances and to perform accurate quantitative analyses in toxicology casework.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Methylamino)-5-chlorobenzophenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.